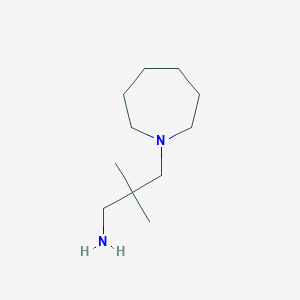
benzothiohydrazide
Vue d'ensemble
Description
La Benzothiohydrazide est un composé chimique connu pour ses propriétés antibactériennes et antituberculeuses. Il s'agit d'un analogue de l'agent antituberculeux isoniazide et présente une activité significative contre Mycobacterium tuberculosis . Le composé a une formule moléculaire de C7H8N2S et une masse moléculaire de 152,22 g/mol .
Applications De Recherche Scientifique
Benzothiohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is studied for its antibacterial and anti-tubercular properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
Benzothiohydrazide is an analogue of the anti-tubercular agent Isoniazid . It exhibits anti-tubercular activity, with minimum inhibitory concentrations (MICs) of 132 μM and 264 μM for M. tuberculosis wild type (H37Rv) and clinical mutant strains (IC1 and IC2), respectively .
Mode of Action
tuberculosis . This disruption in cell wall synthesis leads to the death of the bacteria.
Biochemical Pathways
tuberculosis . Mycolic acids are unique, long-chain fatty acids found in the cell walls of mycobacteria, and their synthesis is crucial for the survival and pathogenicity of these bacteria.
Result of Action
The primary result of this compound’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of mycolic acids, this compound weakens the bacterial cell wall, leading to cell lysis and death .
Analyse Biochimique
Biochemical Properties
Benzenecarbothiohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses and cellular metabolism. The compound can form complexes with metal ions, which can influence its biochemical activity. Additionally, Benzenecarbothiohydrazide has been shown to interact with proteins involved in cell signaling pathways, thereby modulating their activity and function .
Cellular Effects
Benzenecarbothiohydrazide exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Benzenecarbothiohydrazide can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Moreover, it has been shown to impact cell signaling pathways by interacting with key proteins and enzymes, thereby altering their activity and downstream effects .
Molecular Mechanism
The molecular mechanism of Benzenecarbothiohydrazide involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, Benzenecarbothiohydrazide has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular metabolism. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenecarbothiohydrazide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Benzenecarbothiohydrazide can degrade over time, leading to changes in its biochemical activity and cellular effects. Additionally, long-term exposure to Benzenecarbothiohydrazide has been observed to result in alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of Benzenecarbothiohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular metabolism and function. At high doses, Benzenecarbothiohydrazide can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have also been observed, where specific dosages result in significant changes in cellular function and metabolism .
Metabolic Pathways
Benzenecarbothiohydrazide is involved in several metabolic pathways, including those related to oxidative stress responses and cellular metabolism. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, Benzenecarbothiohydrazide has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance and metabolism .
Transport and Distribution
The transport and distribution of Benzenecarbothiohydrazide within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes via specific transporters and binding proteins. Additionally, Benzenecarbothiohydrazide can accumulate in certain cellular compartments, influencing its localization and activity. Studies have shown that the compound’s distribution within cells can affect its interactions with target biomolecules and its overall biochemical effects .
Subcellular Localization
Benzenecarbothiohydrazide exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Benzenecarbothiohydrazide has been observed to localize to the mitochondria, where it can modulate mitochondrial function and cellular metabolism. Additionally, its localization to other subcellular compartments can impact its interactions with target biomolecules and its overall biochemical activity .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La Benzothiohydrazide peut être synthétisée par la réaction de l'ortho-aminohydrazobenzène avec l'isothiocyanate de phényle dans un rapport molaire de 1 : 1 . La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le diméthylformamide sous reflux. Le produit est ensuite purifié par recristallisation.
Méthodes de Production Industrielle : La production industrielle de la this compound implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de Réactions : La Benzothiohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des sulfoxydes et des sulfones correspondants.
Réduction : Elle peut être réduite pour former des dérivés de l'hydrazine.
Substitution : Elle peut subir des réactions de substitution nucléophile avec des électrophiles.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des électrophiles tels que les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés.
Principaux Produits Formés :
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de l'hydrazine.
Substitution : Divers dérivés substitués de la this compound.
4. Applications de la Recherche Scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif de la synthèse de divers composés hétérocycliques.
Biologie : Elle est étudiée pour ses propriétés antibactériennes et antituberculeuses.
Industrie : Elle est utilisée dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels
5. Mécanisme d'Action
La this compound exerce ses effets en inhibant la synthèse des acides mycoliques dans Mycobacterium tuberculosis. Les acides mycoliques sont des composants essentiels de la paroi cellulaire bactérienne, et leur inhibition entraîne la mort cellulaire. Le composé cible l'enzyme InhA, qui est impliquée dans la voie de la synthèse des acides gras .
Composés Similaires :
Isoniazide : Un autre agent antituberculeux ayant un mécanisme d'action similaire.
Thiosemicarbazide : Partage des similitudes structurales et présente une réactivité chimique similaire.
Hydrazine : Un analogue plus simple ayant des propriétés de réduction similaires.
Unicité : La this compound est unique en raison de ses propriétés antibactériennes et antituberculeuses combinées. Sa capacité à inhiber la synthèse des acides mycoliques en fait un composé précieux dans la lutte contre la tuberculose .
Comparaison Avec Des Composés Similaires
Isoniazid: Another anti-tubercular agent with a similar mechanism of action.
Thiosemicarbazide: Shares structural similarities and exhibits similar chemical reactivity.
Hydrazine: A simpler analogue with similar reduction properties.
Uniqueness: Benzothiohydrazide is unique due to its combined antibacterial and anti-tubercular properties. Its ability to inhibit mycolic acid synthesis makes it a valuable compound in the fight against tuberculosis .
Propriétés
IUPAC Name |
benzenecarbothiohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNALOBAQBMAHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391798 | |
| Record name | Benzenecarbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20605-40-7 | |
| Record name | Benzenecarbothioic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-aminobenzenecarbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)











